molecular formula C8H7FN2O B1449126 (6-Fluoro-1H-indazol-5-yl)methanol CAS No. 1360894-74-1

(6-Fluoro-1H-indazol-5-yl)methanol

Cat. No. B1449126
M. Wt: 166.15 g/mol
InChI Key: NFTUQEUJXOSUKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazoles, including “(6-Fluoro-1H-indazol-5-yl)methanol”, has been a subject of research in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “(6-Fluoro-1H-indazol-5-yl)methanol” is C8H7FN2O . The molecular weight is 166.15 g/mol .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, which is structurally related to (6-Fluoro-1H-indazol-5-yl)methanol. Their study involved microwave-assisted Fries rearrangement and theoretical studies using density functional theory (DFT) calculations to understand the prototropy process and the rearrangement mechanism (Moreno-Fuquen et al., 2019).
  • Potential Therapeutic Applications :

    • Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound closely related to (6-Fluoro-1H-indazol-5-yl)methanol, and tested its antitumor activity. Preliminary biological tests showed that the compound has distinct inhibition effects on various cancer cell lines, suggesting potential therapeutic applications (Tang & Fu, 2018).
  • Catalysis and Chemical Reactions :

    • Krow et al. (2004) conducted research on stereoselective syntheses involving fluorinated and hydroxylated compounds, similar to (6-Fluoro-1H-indazol-5-yl)methanol. They studied rearrangements of iodides to alcohols and alcohols to fluorides, demonstrating the chemical versatility and potential catalytic applications of such compounds (Krow et al., 2004).
  • Fluorescent Chemosensors :

    • Hung et al. (2009) synthesized fluorescent chemosensors with structural elements similar to (6-Fluoro-1H-indazol-5-yl)methanol. Their research found that these chemosensors selectively quench fluorescence in the presence of specific metal ions in methanol solution, indicating potential applications in chemical sensing and analysis (Hung et al., 2009).
  • NMR Spectroscopy and Conformational Analysis :

    • Abraham et al. (1992) conducted conformational analysis of 6-deoxy-6-fluoro-D-glucose in solution, which is structurally similar to (6-Fluoro-1H-indazol-5-yl)methanol. Their study used 1H and 19F NMR spectroscopy to determine the conformation of the compound in various solvents, providing insights into its structural properties and potential applications in spectroscopic analysis (Abraham et al., 1992).
  • Supramolecular Chemistry :

    • Ozcubukcu et al. (2009) synthesized a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, a compound structurally related to (6-Fluoro-1H-indazol-5-yl)methanol. This study demonstrated the ligand's ability to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloaddition under mild conditions. This research highlights potential applications in supramolecular chemistry and catalysis (Ozcubukcu et al., 2009).

properties

IUPAC Name

(6-fluoro-1H-indazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTUQEUJXOSUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-1H-indazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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